

# The Pharmacokinetics and Pharmacodynamics of (Rac)-IMR-687 (Tovinontrine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Tovinontrine |           |
| Cat. No.:            | B15578453          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

(Rac)-IMR-687, also known as tovinontrine, is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Developed as a once-daily oral therapy, it was investigated for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. The primary mechanism of action of IMR-687 involves the inhibition of PDE9, leading to increased levels of cyclic guanosine monophosphate (cGMP). This elevation in cGMP was shown in preclinical models to reactivate fetal hemoglobin (HbF) production, reduce red blood cell sickling, and mitigate inflammation and vascular occlusion associated with SCD.

This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and pharmacodynamics of IMR-687, drawing from preclinical studies and clinical trials in both healthy volunteers and adult patients with sickle cell disease. While clinical development for sickle cell disease and beta-thalassemia was discontinued due to a lack of significant clinical benefit in Phase 2b trials, the data generated provide valuable insights into the role of PDE9 inhibition in hemoglobinopathies.

# Introduction







Sickle cell disease is a genetic disorder characterized by the production of abnormal hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped. This leads to a cascade of pathophysiological events, including hemolysis, vaso-occlusion, chronic inflammation, and debilitating pain. A key therapeutic strategy in SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization and ameliorates disease severity.

IMR-687 was designed to offer a novel oral treatment for SCD by targeting the cGMP signaling pathway.[1][2] PDE9 is the primary enzyme responsible for degrading cGMP in erythrocytes.[1] [2] By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, a mechanism known to be associated with the reactivation of HbF.[1][2] Preclinical and early clinical studies aimed to establish the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of IMR-687.

#### **Mechanism of Action**

IMR-687 is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] In sickle cell disease, there is often impaired bioavailability of nitric oxide (NO), a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cGMP. Lower levels of cGMP are associated with increased inflammation, cell adhesion, and reduced vasodilation.[1] By blocking the degradation of cGMP by PDE9, IMR-687 elevates intracellular cGMP levels. This is believed to have multimodal effects beneficial for SCD, including the reactivation of fetal hemoglobin (HbF) production, which has been shown to improve symptoms and reduce disease burden.[1][2]





Click to download full resolution via product page

Caption: Mechanism of Action of IMR-687.

## **Pharmacokinetics**

IMR-687 is an orally administered drug intended for once-daily dosing. Pharmacokinetic properties were evaluated in a Phase 1 study in healthy volunteers (NCT02998450) and a Phase 2a study in adult patients with sickle cell disease (NCT03401112).

# **Summary of Pharmacokinetic Findings**

While specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not publicly available in detail, the clinical studies were designed to assess these parameters at various dose levels.

Qualitative findings from the Phase 2a trial indicated that in patients receiving concomitant hydroxyurea (HU), IMR-687 had no substantial pharmacokinetic effect on HU. Furthermore,



pharmacodynamic responses, such as increases in F-cells, were found to correlate with IMR-687 exposure, suggesting a dose-response relationship.

The discontinuation of the clinical development program for SCD may have limited the publication of detailed pharmacokinetic analyses.

# **Pharmacodynamics**

The pharmacodynamic effects of IMR-687 were extensively studied in preclinical models and in clinical trials with SCD patients. The primary endpoints focused on biomarkers of disease modification, including markers of red blood cell health, hemolysis, and inflammation.

# **Preclinical Pharmacodynamics**

In vitro and in vivo preclinical studies demonstrated the potential of IMR-687 to address the underlying pathology of sickle cell disease.

Table 1: Summary of Preclinical Pharmacodynamic Effects of IMR-687

| Model System                         | Key Findings                                                                                                                                                                                        | Reference |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| K562 & UT-7 Erythroid Cells          | - Dose-dependent increase in cGMP Dose-dependent induction of HbF.                                                                                                                                  | [1]       |
| CD34+ Progenitors from SCD Patients  | <ul> <li>Increased the percentage of<br/>HbF-positive erythroid cells (F-<br/>cells).</li> </ul>                                                                                                    | [1]       |
| Townes Transgenic SCD<br>Mouse Model | - Increased HbF levels Reduced red blood cell sickling Reduced markers of hemolysis (e.g., free plasma Hb) Reduced immune cell activation and microvascular stasis Increased plasma nitrite levels. | [1]       |



# **Clinical Pharmacodynamics**

The Phase 2a clinical trial in adult SCD patients evaluated the pharmacodynamic effects of IMR-687 as both a monotherapy and in combination with hydroxyurea.

Table 2: Summary of Clinical Pharmacodynamic Effects of IMR-687 in Adult SCD Patients (Phase 2a)



| Parameter                                              | Dose Group                      | Key Findings                                                                                                                                                    | Reference |
|--------------------------------------------------------|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| F-cells (%)                                            | 100 mg / 200 mg<br>Monotherapy  | - Statistically significant increase from baseline compared to placebo at Week 24 LS mean difference of 11.66 (p=0.0190).                                       | [3]       |
| Fetal Hemoglobin<br>(HbF)                              | 100 mg / 200 mg<br>Monotherapy  | - Mean absolute increase from baseline of 0.9% 38% of evaluable subjects had an absolute HbF increase of >1%.                                                   | [4]       |
| Markers of Hemolysis                                   | Monotherapy & Combination       | - Improvements<br>observed in markers<br>of hemolysis.                                                                                                          | [4]       |
| Vaso-Occlusive Crises<br>(VOCs)                        | IMR-687 (pooled) vs.<br>Placebo | <ul> <li>- 40% lower mean</li> <li>annualized VOC rate.</li> <li>- Median annualized</li> <li>VOC rate of 0 vs. 1.87</li> <li>for placebo (p=0.048).</li> </ul> | [2][5]    |
| VOC-related<br>Hospitalizations                        | IMR-687 (pooled) vs.<br>Placebo | - Lower mean<br>annualized rate (0.84<br>vs. 1.36).                                                                                                             | [2]       |
| Inflammation (hsCRP)<br>& Cardiac Stress<br>(NTproBNP) | Monotherapy                     | - Reductions observed, suggesting potential anti- inflammatory and cardiovascular benefits.                                                                     | [4]       |



## **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are summarized below, based on published literature.

## **In Vitro Studies**





Click to download full resolution via product page

**Caption:** Generalized workflow for in vitro experiments.

#### Cell Culture:

- K562 Cells: Human erythroleukemic K562 cells were cultured in Iscove's Modified
   Dulbecco's Medium supplemented with 10% fetal bovine serum and antibiotics.
- CD34+ Progenitor Cells: CD34+ cells from SCD patient blood or bone marrow were cultured in a two-phase liquid system to induce erythroid differentiation.
- Drug Treatment: Cells were exposed to increasing concentrations of IMR-687 or hydroxyurea (as a comparator).
- · cGMP and HbF Quantification:
  - After a 6-hour treatment, cGMP levels in K562 cells were measured.
  - Following a 72-hour treatment, HbF protein levels were quantified from cell lysates using an ELISA kit.
- F-cell Analysis: For CD34+ derived cells, the percentage of HbF-positive (F-cells) erythroid cells was determined by fluorescence-activated cell sorting (FACS).

# In Vivo Studies (Townes Mouse Model)





Click to download full resolution via product page

**Caption:** Generalized workflow for Townes mouse model experiments.

- Animal Model: The Townes transgenic mouse model, which expresses human sickle hemoglobin (HbSS), was used.
- Dosing Regimen: Mice received daily oral doses of IMR-687 (e.g., 30 mg/kg), hydroxyurea, or a vehicle control for a period of 30 days.



- Pharmacodynamic Assessments:
  - Blood Analysis: At the end of the treatment period, blood was collected to measure the
    percentage of F-cells, the proportion of sickled red blood cells, and various markers of
    hemolysis (plasma-free hemoglobin, bilirubin, LDH).
  - Vaso-occlusive Crisis Model: In some experiments, after a period of treatment, mice were exposed to hypoxic conditions to induce vaso-occlusion, which was then quantified.
  - Tissue Analysis: Tissues such as the lungs were analyzed for markers of inflammation and immune cell activation.

# **Safety and Tolerability**

Across the Phase 1 and Phase 2a clinical trials, IMR-687 was generally reported to be safe and well-tolerated, both as a monotherapy and in combination with hydroxyurea.[4][5]

- Common Adverse Events: The most frequently reported adverse events included sickle cell anemia with crisis, nausea, headache, and back pain.[4]
- Serious Adverse Events: No treatment-related serious adverse events were reported in the IMR-687 treatment groups.[3][5]
- Laboratory Findings: There were no clinically significant changes in vital signs, electrocardiogram (ECG) data, or laboratory safety values. Notably, no cases of neutropenia were observed, a potential concern with other SCD therapies like hydroxyurea.[5]

#### **Conclusion and Future Directions**

(Rac)-IMR-687 (tovinontrine) is a selective PDE9 inhibitor that demonstrated a clear mechanism of action, leading to increased cGMP and subsequent favorable pharmacodynamic changes in preclinical models of sickle cell disease. Early clinical data in adult SCD patients supported these findings, showing increases in HbF and F-cells and a reduction in the frequency of vaso-occlusive crises.

Despite these promising early results, the development of tovinontrine for sickle cell disease and beta-thalassemia was halted following interim analyses of Phase 2b trials that did not show



a significant clinical benefit compared to placebo. The comprehensive data gathered throughout its development, however, contribute significantly to the understanding of the cGMP pathway as a therapeutic target in hemoglobinopathies. The findings on safety and pharmacodynamics may inform future research and the development of other agents targeting this pathway. The exploration of tovinontrine has since pivoted to other therapeutic areas, such as heart failure with preserved ejection fraction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]
- 3. THE SAFETY, PHARMACOKINETICS & PHARMACODYNAMIC EFFECTS OF IMR-687,... Andemariam B - Jun 9 2021 [library.ehaweb.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. PDE9 Inhibitor Shows Promise as Monotherapy and With Hydroxyurea in Sickle Cell Disease [ashclinicalnews.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of (Rac)-IMR-687 (Tovinontrine): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578453#pharmacokinetics-and-pharmacodynamics-of-rac-imr-687]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com